Blue-Shifted Emission in Iridium Complexes via HOMO Stabilization Compared to Phenylpyridine Ligands
When used as a cyclometalating ligand (C^N) in cationic iridium complexes, 3,4,5-triphenyl-4H-1,2,4-triazole (tPhTAZ) induces a significant blue-shift in emission compared to the conventional 2-phenylpyridine (Hppy) ligand. This is achieved by stabilizing the highest occupied molecular orbital (HOMO) of the complex [1]. The resulting complexes achieve peak current efficiencies up to 34.7 cd A⁻¹ and a maximum brightness of 256 cd m⁻² at 3.0 V in solid-state light-emitting electrochemical cells (LECs), which are among the highest values reported for LECs based on cationic iridium complexes [1].
| Evidence Dimension | Emission Wavelength Shift |
|---|---|
| Target Compound Data | tPhTAZ ligand |
| Comparator Or Baseline | 2-Phenylpyridine (Hppy) ligand |
| Quantified Difference | Blue-shift of over 40 nm |
| Conditions | Cationic iridium complexes in solution and thin films; photophysical characterization |
Why This Matters
This quantifiable blue-shift is critical for developing efficient blue and blue-green phosphorescent emitters, a key challenge in solid-state lighting and display technologies.
- [1] Meng, X., Bai, R., Chen, M., & He, L. (2020). Cationic Iridium Complexes with 3,4,5-Triphenyl-4H-1,2,4-Triazole Type Cyclometalating Ligands: Synthesis, Characterizations, and Their Use in Light-Emitting Electrochemical Cells. Inorganic Chemistry, 59(14), 9605–9617. View Source
